N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
Overview
Description
This compound is a derivative of nicotinamide, which is an amide derivative of nicotinic acid and has been investigated for a variety of biological applications . Nicotinamide is also known as vitamin B3 and a component of nicotinamide adenine dinucleotide (NAD). It has antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is usually examined using HOMO/LUMO contour plot and MEP maps . These techniques allow researchers to understand the electronic properties of the compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined through a variety of laboratory tests. These might include tests to determine its melting point, solubility in various solvents, and its spectral properties .Mechanism of Action
Target of Action
The primary targets of the compound N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide are currently unknown
Mode of Action
It’s known that the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including those involved in antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Result of Action
Compounds with similar structures have shown a wide range of biological applications, including treatment of hiv infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections .
Advantages and Limitations for Lab Experiments
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound also has good selectivity for BTK, with minimal off-target effects. However, this compound has some limitations for lab experiments, including its solubility and stability. This compound is poorly soluble in aqueous solutions, which can limit its use in some assays. This compound is also sensitive to light and air, which can affect its stability over time.
Future Directions
There are several future directions for the development of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide. One direction is the evaluation of this compound in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Phase I clinical trials have already been conducted for this compound in patients with relapsed or refractory B cell malignancies, and phase II trials are currently ongoing. Another direction is the optimization of the pharmacokinetic properties of this compound, such as its solubility and stability. This could be achieved through the development of prodrugs or formulation technologies. Another direction is the exploration of the combination of this compound with other drugs, such as immune checkpoint inhibitors or other targeted therapies. This could enhance the antitumor or immunomodulatory effects of this compound and overcome resistance mechanisms. Overall, this compound has shown great potential as a novel therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its clinical utility.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the protein kinase BTK and has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has a favorable pharmacokinetic profile, good selectivity for BTK, and anti-inflammatory and immunomodulatory effects. However, this compound has some limitations for lab experiments, such as its solubility and stability. There are several future directions for the development of this compound, including clinical trials, optimization of pharmacokinetic properties, and combination with other drugs. This compound has the potential to become a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its clinical utility.
Scientific Research Applications
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide has been extensively studied in preclinical models of B cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased B cell proliferation and survival. In vivo studies have demonstrated that this compound has potent antitumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. This compound has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.
properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYZAXGZTQIRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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